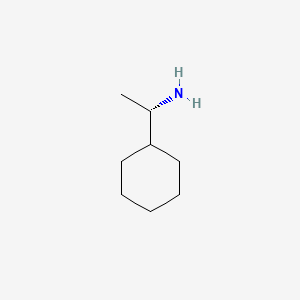

(S)-(+)-1-Cyclohexylethylamine

Description

BenchChem offers high-quality (S)-(+)-1-Cyclohexylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-Cyclohexylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17430-98-7 | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7): A Comprehensive Technical Guide for Advanced Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Strategic Importance of (S)-(+)-1-Cyclohexylethylamine in Chiral Chemistry

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that has emerged as a cornerstone in modern asymmetric synthesis.[1] Its significance lies in its stereochemically defined structure, which is instrumental in the development of enantiomerically pure compounds, a critical requirement for therapeutic efficacy and selectivity in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of (S)-(+)-1-Cyclohexylethylamine, delving into its physicochemical properties, synthesis, applications, and safety protocols to empower researchers in leveraging this versatile building block. The unique combination of a bulky cyclohexyl group and a chiral ethylamine moiety imparts distinct properties that are highly valued in the construction of complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (S)-(+)-1-Cyclohexylethylamine is fundamental for its effective application in synthesis, purification, and formulation.

Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 17430-98-7 | [3][4] |

| Molecular Formula | C₈H₁₇N | [4][5][6] |

| Molecular Weight | 127.23 g/mol | [4][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [3][8] |

| Boiling Point | 177-178 °C (lit.); 60 °C/12 mmHg (lit.); 74 °C/20 mmHg | [3][9] |

| Density | 0.856 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4614 (lit.) | |

| Optical Activity ([α]25/D) | +3.5°, neat | [10] |

| Optical Purity (ee) | ≥95% (GLC); ≥98.5% (enantiomeric excess) | [3] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water; miscible with most organic solvents.[7][11] | [7][11] |

Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (1S)-1-cyclohexylethanamine | [4][7] |

| Synonyms | (S)-(+)-(1-Aminoethyl)cyclohexane, (S)-(+)-alpha-Methylcyclohexanemethylamine | [2][3][7] |

| SMILES | CC1CCCCC1 | [10] |

| InChI Key | XBWOPGDJMAJJDG-ZETCQYMHSA-N | [4][10] |

Synthesis of Enantiomerically Pure (S)-(+)-1-Cyclohexylethylamine

The synthesis of enantiomerically pure (S)-(+)-1-Cyclohexylethylamine is a critical process, with reductive amination being a common and effective method.[1] The key to obtaining the desired (S)-enantiomer lies in the use of chiral auxiliaries or catalysts during the synthesis.

Conceptual Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis and resolution of 1-Cyclohexylethylamine.

Representative Protocol for Reductive Amination and Chiral Resolution

This protocol outlines a general, two-stage approach to first synthesize the racemic amine followed by classical resolution to obtain the desired (S)-enantiomer.

Part 1: Synthesis of Racemic 1-Cyclohexylethylamine via Reductive Amination

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with cyclohexyl methyl ketone and a suitable solvent (e.g., methanol).

-

Amine Source Addition: An ammonia source, such as ammonium acetate, is added to the solution. The mixture is stirred to facilitate the formation of the imine intermediate.[1]

-

Reduction: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), is carefully added in portions to control the reaction temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Work-up and Isolation: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to yield the crude racemic 1-cyclohexylethylamine.

Part 2: Chiral Resolution

-

Salt Formation: The crude racemic amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral resolving agent, such as L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of one of the diastereomeric salts. The crystals are collected by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and purified by distillation under reduced pressure to afford the final (S)-(+)-1-Cyclohexylethylamine.

Key Applications in Pharmaceutical and Agrochemical Development

(S)-(+)-1-Cyclohexylethylamine is a highly sought-after chiral building block in various sectors of chemical synthesis.

Pharmaceutical Development

This chiral amine serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[2] Its incorporation into a drug molecule can significantly enhance efficacy and selectivity, which is paramount for the biological activity of many therapeutic agents.[2][12] The cyclohexyl group can improve lipophilicity, which is a beneficial property for drug formulation and delivery.[12]

Agrochemical Formulations

In the agrochemical industry, (S)-(+)-1-Cyclohexylethylamine is utilized as an intermediate in the production of herbicides and pesticides.[2] Its specific stereochemistry can lead to more potent and selective agrochemicals, reducing the environmental impact and improving crop protection.

Asymmetric Synthesis and Catalysis

Beyond its role as a building block, (S)-(+)-1-Cyclohexylethylamine and its derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis.[2][13] These applications are pivotal for improving reaction outcomes and enabling the large-scale production of enantiomerically pure substances.[2] For example, it can be used in the synthesis of (S)-(-)-ferrocenylimine by reacting with ferrocenecarboxaldehyde.[13]

Safety, Handling, and Storage

Due to the hazardous nature of (S)-(+)-1-Cyclohexylethylamine, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

-

GHS Pictograms: Flame, Corrosion, Environment[13]

-

Signal Word: Danger[13]

-

Hazard Statements:

-

Hazard Classifications: Flammable Liquid 3, Skin Corrosion 1B, Aquatic Chronic 2.[4][13]

Workflow for Safe Handling and Emergency Response

Caption: Safe handling and emergency response workflow.

First Aid Measures

-

General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required.[9][14]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[14]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[14]

-

Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down.[14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[14]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][14] Keep away from heat, sparks, and flame.[14] The compound is hygroscopic and should be stored under an inert gas.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

(S)-(+)-1-Cyclohexylethylamine stands as a pivotal chiral amine in the toolkit of synthetic chemists. Its well-defined stereochemistry and versatile reactivity make it an invaluable asset in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

- (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtQPvFVjNHD6Qs3PKHgOOu-jcPanjMXXEN8f4j8mDFT8NSaFDHKaEepAwxYq-LMz-DAJEQLevLhpHKXG_9TGMENGKpZe8V2nYu-1SqH4vlC7bqsfoZ265Ro-sNuCwKoikVhydR]

- (S)-(+)-1-Cyclohexylethylamine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWFuz8yfyR0AAdX-yufmgdVj164yXZaNsAYHdmZaePJjM9Pw4UNqvcmJ5Q_cHqg6s7zrTMYIWNP1ntGG-8wBd8qb7jJdH_bdQyB1fANOXus_pe269WHpgrHbPuqYS2TtRIfc=]

- (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIl5htqfdrf9RGPWztrNFlrVZxOmJmiRbkGvsp6_WckeGMYgoLiP_E-IcmPDlfJh5flLjFfejaTmVxEi1NXW465MQQjTSDln0xsZScGaT2dbRgYrEVBKEpiEak2SfBdDb_uHrzywl8cGGsP60NkCDBpLM58A==]

- (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 - Tokyo Chemical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRD9_DON5dxzHhY7_cY1nYi7qlfhciJfVwwWcsg5G0aJYeIhQO-pUDqpWin0h98_mJ34G2tY-RVuSVNGd404NHfmr0ODnjUf_uSSCWI4U-4YyAQpakJJWFEUyQMsSdbVmGcFr6CQ==]

- (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKLoLl6KVeaKrfR5kGyApEPpUrITW7znaI4mCNqE5McZbD_rKXuPWXyz0WZ1YhIwfwuYqlY1A-Tbq1zx2nS1EXDhBqhI_fiSwXDEUcSbzf2aX716NUi1SDxGLC9ZYsI-k2A_qXFnCsmZtpQLmySRqvIenQXEErhoa7lMbG_ZAd9Q==]

- (S)-(+)-1-Cyclohexylethylamine, 5G - Labscoop. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYmDsvY8J4g9pJL6gBdXeInGJw_MGkGOZOScIZH-cxs0rOft9rVlmmjeysWIct6qtfbYDTDPQKkbMrvTGvkcW-1sG0CODkO_UoKU1xEgsJfuVOiC6XtY8mDXfDPd-7jbb-iTJWNzUBtIfJ5gd5zceNk6B1y2Cz4c0yKUvLe9Mdfkx0S8b7XfQ=]

- (S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate Manufacturers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtDp9fuuG0skozex5ZhHJGVU-J8I2o_Sm-RiUifaLoyh6MXJURe79bWh75w462kQivFdW0xPa-f7OBhmnh6dkIoZoMi2miDhLyPiWrYUPhSA6kqRDB_Y49V3483j9-wIIeGpSbM5-ZuGQQ7gG8H3qAMjnor_0yAaS5g==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRQCg4WqONyK0JeZLn1-w-p5jbojjuj86sEGQ9Xop91OqPg6Mw-nDM-vXgOybAyd8kfIf2vyCNRLcZJ77UC8KumXBrn5haJgJRH7aMFi4VTrcXXhQ_5yY7xvEp1rKXBEGJt00jKMvVMSYLVsbjKF2CJyHeSWlAu_E1IYjc6pj7d_YQJqf15BDfXj8y9cf6fyKEsg__l1fXb_WzcK1_cG4A1FkK1F8zE2MPuBEh4uw3MVKyGYp_2a6y5Y-sgzU8TBfEhBbxJNCMflBNNVHLPEOSZ-M-9Tk7DIk7mapylEog2cI=]

- (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWoabpRfQ3qPJUegncKC-7C7rmNTpsMHC7S2x9ZGa2SltWULvlA-1RRqR-yg-UBNyzVk6nAbh9R8hTiU1nq3a51QeojAdEKr-7QphHyDSxEfuFcJGUp-irDLH6t04vWG9vUQVpDauapvTE69hb-Sg0vELHNw==]

- (S)-(+)-1-Cyclohexylethylamine - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5T9BLEDE2YNcEW8fR7r_VtASWkro3bubA252pIihQY7btoc_NpTzvolDzPG4h-0tT5vMmCUcyNDiL68gz2BdNiYevdH4sAlO3UJrXCJB_81N73TlA6wEgInnC-Y8xNUPyIUSsiEiyGs6OtAoyvA==]

- (S)-(+)-1-Cyclohexylethylamine | CAS 17430-98-7 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVMrtkfQp05BIiy3UBXPd1m4OzuceuXQVuv8Fg98JjAU54Lxfiso9MA0rhYi5dFLOVdqFIzAettKq0NUHGdoq-YMAsgsNIolKi3GfjtBnRKVccGWdpXBkkD816dvLKYgztUNThN1AWIi0AsBFFGadXqPwR9nQ=]

- (S)-(+)-1-Cyclohexylethylamine ChiPros , produced by BASF, 99 17430-98-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE3Z2ywyrN8tsoOc6e-lhmXLh33cxTZHx69YW9E03AIQQ7hXL5flpVJf-hTgjrC-L2pH3jCoziRV3X0RCj0Eb14PfIYA0VeJC2mI_6EKWeKwCq7kd1hdJO9G2tPXf0zbbjQ9lkd-a0-SrJZCQd95SpeZMZ4g==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcp6-KMqJTqy6COsmSF7bA9laeciC0HeTfQWtUuHlXTazEiGw2_kKMRcdT_6IMe8wJ9472OL-BBN-aFemQtZ-8rPEe5N1_bR6M7nADT2C9lUKZt0usnFvqH2KUhsBgFicFmbqNwLJ8Ra4uzMNAzc1iBytZx06_7KpEda4MfeqsVxnueHccmLIIUhoVOT7zkJPhe9_Gl9nU6IRP3iqQRZWY0LxScL5buvDPtbwFnlqLHu798KmG0_6lqyq_weaAgqkqvS2ljXoA8vx_4E__]

- (S)-(+)-1-Cyclohexylethylamine ChiPros , produced by BASF, 99 17430-98-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZredILxdvdwOVTW_e5jQgEYhAq1q1GkIUONYu761ZxfPcxRX0DKCJ7TiIE_E2oPEgg4ppb8G_vuX2JFN0nFXylvh4Sk0L5pVq-BHMic8OfWl7NcMxzoXrQhXUwJ0vXnXJ3rGkQ1gxOfD4UP3zivlDfFJU8A==]

- (R)-(-)-1-Cyclohexylethylamine, ChiPros 98%, ee 94+% - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUQRtRtwZKopLHQPTlYw9LEhhoAZtBxU_7x47V-JQ3rJPAw9kScUiupGjEuVFk7-2lD0qrNsB8vVm5E3O16wqLUCWlRMHUKz21zQP1RCDE-ATBNfL87G2tNvVGw3hL_jqBKYKJJNqdtRop8aEJsDYid-l4SDhuc35_dguIqKjCx1fKjN4wyphplc5tsT_bpA6Rac26_cXZVTJeeii8o32Odb2QK1fIwrd]

- (R)-(-)-1-Cyclohexylethylamine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.

- (S)-(+)-1-Cyclohexylethylamine ChiPros , produced by BASF, 99 17430-98-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjG3YRQJFxhBkk7UUtaCGS1in8nNR2kaqi6adiS36DWWNM0XW-c09an7z98ZtLaXm8RkujS_JrZzA8C-cA1DEru1ziWkDezVmtURTzrO9c7wB8ijWQx-L7u7rMN8E2_KmBYlFXvnHJF1FZSG1uqvQKOwoFQ==]

Sources

- 1. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

- 6. (S)-(+)-1-Cyclohexylethylamine | CAS 17430-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. apicule.com [apicule.com]

- 8. (S)-(+)-1-Cyclohexylethylamine, 5G | Labscoop [labscoop.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 [sigmaaldrich.com]

- 11. (R)-(-)-1-Cyclohexylethylamine, ChiPros 98%, ee 94+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. (S)-(+)-1-Cyclohexylethylamine ChiPros , produced by BASF, 99 17430-98-7 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

(S)-(+)-1-Cyclohexylethylamine: Stoichiometry, Stereochemistry, and Application in Chiral Resolution

Executive Summary

In chiral chemistry, molecular weight is not merely a static physical constant; it is the fundamental unit of stoichiometric precision. For (S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7), the molecular weight of 127.23 g/mol dictates the precise molar equivalents required to form diastereomeric salts with racemic carboxylic acids—a critical step in classical optical resolution.

This guide moves beyond the datasheet to examine the operational utility of (S)-(+)-1-Cyclohexylethylamine. We explore its synthesis via aromatic hydrogenation, its role as a "stereochemical chisel" in separating enantiomers, and the rigorous analytical protocols required to validate its optical purity.

Physicochemical Profile

The utility of (S)-(+)-1-Cyclohexylethylamine stems from its structural rigidity (cyclohexyl ring) and its basicity, which allows for stable salt formation.

Table 1: Core Technical Specifications

| Property | Value | Context for Application |

| Molecular Weight | 127.23 g/mol | Critical for calculating 0.5 or 1.0 eq. in resolution screens. |

| CAS Number | 17430-98-7 | Specific to the (S)-(+) isomer.[1][2][3] |

| Appearance | Colorless liquid | Discoloration indicates oxidation; store under inert gas. |

| Boiling Point | 177–178 °C | High BP allows recovery via distillation after salt cracking. |

| Density | 0.856 g/mL (25 °C) | Essential for volumetric dosing in automated platforms. |

| Optical Rotation | Primary metric for quick purity checks. | |

| Basicity ( | ~10.5 (estimated) | Sufficiently basic to deprotonate carboxylic acids. |

Synthesis & Stereochemical Integrity

The production of (S)-(+)-1-Cyclohexylethylamine is a lesson in chemoselectivity. It is typically synthesized via the catalytic hydrogenation of (S)-(-)-1-Phenylethylamine . The challenge lies in reducing the aromatic ring without racemizing the chiral center at the

Mechanistic Insight

Standard hydrogenation (e.g., Pd/C, high temp) can lead to C-N bond cleavage or racemization. To maintain the (S)-configuration, milder catalysts such as Rhodium on Carbon (Rh/C) or Ruthenium (Ru) are employed under controlled pressure. The reaction proceeds via the adsorption of the phenyl ring onto the catalyst surface, followed by syn-addition of hydrogen.

Diagram 1: Catalytic Hydrogenation Workflow

The following diagram illustrates the transformation from the aromatic precursor to the cyclohexyl product, highlighting the preservation of stereochemistry.

Figure 1: Stereoselective hydrogenation pathway preserving the chiral center.[4][5]

Application: Chiral Resolution of Acids[7]

This is the primary application for drug developers. (S)-(+)-1-Cyclohexylethylamine acts as a Resolving Agent . When added to a racemic mixture of a chiral acid, it forms two distinct salts:

-

(S)-Amine : (R)-Acid (Diastereomer A)

-

(S)-Amine : (S)-Acid (Diastereomer B)

Unlike enantiomers, these diastereomeric salts have different physical properties (solubility, boiling point, crystal lattice energy). This allows separation via fractional crystallization.

The "Half-Quantity" Method (Pope-Peachey)

Instead of using 1.0 equivalent of the expensive chiral amine, researchers often use 0.5 equivalents of (S)-(+)-1-Cyclohexylethylamine and 0.5 equivalents of an achiral base (like NaOH). This forces the chiral amine to react selectively with the "better fitting" enantiomer of the acid, often improving yield and optical purity.

Diagram 2: Diastereomeric Salt Resolution Protocol

A logic flow for resolving a racemic acid using (S)-(+)-1-Cyclohexylethylamine.

Figure 2: Operational workflow for chiral resolution via diastereomeric crystallization.

Analytical Protocols & Quality Control

Trusting the label is insufficient in high-stakes synthesis. You must validate the Enantiomeric Excess (ee) .

Method A: Chiral HPLC[8]

-

Column: Chiralpak OD-H or AD-H (polysaccharide-based stationary phases).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1).

-

Detection: UV at 210 nm (weak chromophore; derivatization may be required if signal is low).

Method B: GC Analysis (Derivatization Required)

Since aliphatic amines tail badly on GC columns, derivatization is standard.

-

Reagent: Trifluoroacetic anhydride (TFAA).

-

Reaction: Mix 10 µL amine + 100 µL TFAA in DCM.

-

Mechanism: Converts amine to stable amide.

-

Column: Cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA).

Handling & Safety

-

Corrosivity: The amine is highly caustic (pH > 12). It causes severe skin burns and eye damage.[3][6] Double-gloving (Nitrile) and face shields are mandatory.

-

Flammability: Flash point is ~52°C. Ground all glassware to prevent static discharge.

-

Storage: Hygroscopic and absorbs

from air (forming carbamates). Store under Nitrogen or Argon.

References

-

PubChem. (2023). (S)-(+)-1-Cyclohexylethylamine Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2023). 1-Cyclohexylethanamine, (S)-.[2][3][7][8] National Institute of Standards and Technology.[8] [Link]

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolution protocols).

Sources

- 1. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

- 2. apicule.com [apicule.com]

- 3. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 [sigmaaldrich.com]

- 8. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

(S)-(+)-1-Cyclohexylethylamine density

An In-Depth Technical Guide to the Density of (S)-(+)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Cyclohexylethylamine [CAS Number: 17430-98-7] is a chiral primary amine that serves as an indispensable building block in modern asymmetric synthesis.[1] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries where specific stereoisomers are essential for therapeutic efficacy and selectivity.[2][3] As with any critical raw material, a comprehensive understanding of its physicochemical properties is fundamental for its effective application in synthesis, process scale-up, purification, and formulation.

Among these properties, density is a cornerstone physical constant. It is a simple yet powerful parameter that provides insights into a material's purity and is crucial for the precise execution of chemical processes. This technical guide offers an in-depth exploration of the density of (S)-(+)-1-Cyclohexylethylamine, detailing its reported values, the critical importance of this parameter in a research and development setting, and robust, validated methodologies for its accurate experimental determination.

Physicochemical and Identification Data

A precise understanding of a compound begins with its fundamental properties. (S)-(+)-1-Cyclohexylethylamine is a colorless to pale yellow liquid with a characteristic amine odor.[4] Its key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | [4][5][6] |

| Molecular Weight | 127.23 g/mol | [4][5][7][8] |

| CAS Number | 17430-98-7 | [4][6][7][8] |

| IUPAC Name | (1S)-1-cyclohexylethanamine | [4][5] |

| Synonyms | (S)-(+)-α-Methylcyclohexanemethylamine, (S)-(+)-(1-Aminoethyl)cyclohexane | [3][4][7] |

| Boiling Point | 60 °C at 12 mmHg; 177-178 °C (lit.) | [7][8] |

| Refractive Index | n20/D 1.4614 (lit.) | [7][8] |

Reported Density Values

The density of (S)-(+)-1-Cyclohexylethylamine has been reported in literature and by various commercial suppliers. As density is temperature-dependent, it is crucial to note the conditions under which the measurement was taken. A summary of available data is presented below.

| Density (g/mL) | Temperature (°C) | Source(s) |

| 0.856 | 25 | [7][8] |

| 0.866 | 20 | [7][8] |

| 0.87 | Not Specified | [2][3] |

| 0.94 | 25 | [7] |

Note: The value of 0.94 g/mL at 25°C appears to be an outlier in the available data and may warrant further investigation or verification if critical to an application.

The Critical Role of Density in Research and Drug Development

While a simple physical constant, density is a parameter with significant implications across the entire lifecycle of chemical and pharmaceutical development. Its accurate determination is not merely an academic exercise but a practical necessity for ensuring reproducibility, safety, and quality.

-

Stoichiometric Precision in Synthesis: In many laboratory and manufacturing settings, liquids are often dispensed by volume for convenience and efficiency. Density provides the essential conversion factor to determine the precise mass of the amine being added to a reaction, ensuring accurate stoichiometric ratios which are critical for reaction yield, purity, and minimizing side-product formation.

-

Quality Control (QC) and Material Verification: Density serves as a first-line, non-destructive test for raw material identity and purity. An incoming batch of (S)-(+)-1-Cyclohexylethylamine should exhibit a density within a tight, pre-defined specification at a given temperature. Deviations can signal contamination, the presence of solvents, or that the incorrect material has been supplied.

-

Process Engineering and Scale-Up: During process development and scale-up, density data is vital for engineering calculations. It is used to size reactors, pumps, and other fluid handling equipment. Furthermore, it influences heat and mass transfer calculations, which are critical for maintaining process control and safety in larger vessels.

-

Formulation and Drug Product Manufacturing: In the development of a final drug product, the density of intermediates and the active pharmaceutical ingredient (API) is crucial.[2] It is used for preparing solutions of a specific molarity or weight/volume percentage, and it can influence properties of solid dosage forms, such as powder flow and tablet compaction.

Caption: Logical flow of density data application.

Experimental Protocols for Density Determination

To ensure trustworthiness and reproducibility, the density of (S)-(+)-1-Cyclohexylethylamine should be determined using a validated, precise method. The two most common and reliable methods for liquids are the gravimetric determination using a pycnometer and the instrumental method using a digital density meter.

Method 1: Pycnometer (Specific Gravity Bottle) Method

This classic gravimetric method is highly accurate when performed with care and relies on the precise determination of the mass of a known volume of the liquid.[9][10]

Causality and Principle: The pycnometer is a glass flask with a precisely fitted stopper that has a capillary bore, ensuring that the flask can be filled with a constant, reproducible volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid, the density of the sample can be calculated with high precision. Temperature control is the most critical variable for accuracy.

Detailed Step-by-Step Protocol:

-

Preparation: Thoroughly clean a pycnometer (e.g., 10 mL or 25 mL) with a suitable solvent, followed by deionized water and acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer (m₁): Weigh the clean, dry pycnometer with its stopper on an analytical balance to four decimal places. Record this mass as m₁.

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water that has been equilibrated in a constant temperature water bath (e.g., 20.0 °C or 25.0 °C).

-

Insert the stopper carefully, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.

-

Submerge the filled pycnometer (up to the neck) in the constant temperature water bath for at least 20 minutes to ensure thermal equilibrium.

-

Remove the pycnometer, carefully wipe the exterior dry, and re-weigh it. Record this mass as m₂.

-

-

Mass of Sample (m₃): Empty and dry the pycnometer. Fill it with (S)-(+)-1-Cyclohexylethylamine, ensuring it is also at the same constant temperature. Repeat the process of inserting the stopper, equilibrating in the water bath, drying the exterior, and weighing. Record this mass as m₃.

-

Calculation:

-

Mass of water (m_water): m_water = m₂ - m₁

-

Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water is the known density of water at the specific temperature, e.g., 0.99820 g/mL at 20.0 °C).

-

Mass of sample (m_sample): m_sample = m₃ - m₁

-

Density of sample (ρ_sample): ρ_sample = m_sample / V

-

Caption: Experimental workflow for the pycnometer method.

Method 2: Oscillating U-tube (Digital Density Meter)

This instrumental method is rapid, requires a small sample volume, and provides highly accurate and repeatable results.

Causality and Principle: The instrument contains a U-shaped borosilicate glass tube that is electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the total mass of the tube and its contents. When the tube is filled with a sample, the frequency changes. The instrument measures this change and, based on prior calibration with fluids of known density (like air and water), directly calculates and displays the sample's density. Built-in Peltier elements provide precise temperature control.

Detailed Step-by-Step Protocol:

-

Instrument Calibration: Perform a two-point calibration check using dry air and fresh, degassed, ultrapure water at the desired measurement temperature (e.g., 20.0 °C or 25.0 °C) as per the instrument's operating procedure.

-

Cell Cleaning: Ensure the measuring cell is clean and dry. Flush with a suitable solvent (e.g., ethanol or acetone) and dry with a stream of air or nitrogen if necessary.

-

Sample Introduction: Using a syringe, inject the (S)-(+)-1-Cyclohexylethylamine sample into the measuring cell. Inject slowly and smoothly to avoid introducing air bubbles, which will cause erroneous results.

-

Equilibration and Measurement: Allow the instrument to achieve thermal equilibrium. The density reading will stabilize once the set temperature is reached.

-

Data Recording: Record the stable density value displayed by the instrument.

-

Post-Measurement Cleaning: Clean the cell thoroughly with a suitable solvent to prevent residue from affecting subsequent measurements.

Self-Validation and Data Interpretation

The slight variations in reported density values underscore the importance of in-house verification.[3][7][8] Factors such as the purity grade (e.g., 98% vs ≥99%) and the specific experimental method can contribute to these differences. For any critical application, particularly in a regulated GxP (Good 'x' Practice) environment, relying solely on supplier data is insufficient.

A self-validating system involves:

-

Method Suitability: Choosing a method appropriate for the required level of precision (e.g., digital densitometer for high-throughput QC).

-

Calibration: Regular calibration of the equipment (analytical balance, thermometer, digital densitometer) with traceable standards.

-

Replicate Measurements: Performing measurements in triplicate to ensure repeatability and calculate standard deviation.

-

Systematic Documentation: Recording all experimental parameters, including temperature, equipment IDs, sample batch number, and raw data, in a controlled laboratory notebook.

By adhering to these principles, researchers and drug development professionals can generate trustworthy and defensible density data, ensuring the quality and consistency of their work.

Conclusion

The density of (S)-(+)-1-Cyclohexylethylamine is a fundamental physicochemical property with far-reaching implications in its application as a chiral building block. With established literature values centering around 0.866 g/mL at 20 °C and 0.856 g/mL at 25 °C , this parameter is essential for ensuring stoichiometric accuracy in synthesis, verifying material quality, and enabling robust process scale-up and formulation. The use of validated experimental protocols, such as the pycnometer or digital densitometer methods, allows for the precise and reliable determination of this critical constant, underpinning scientific integrity and contributing to the successful development of novel chemical entities.

References

-

Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

-

DESTEK. DENSITY MEASUREMENT EXPERIMENT. [Link]

-

JoVE (Journal of Visualized Experiments). Determining the Density of a Solid and Liquid. [Link]

-

PubChem, National Center for Biotechnology Information. (S)-(+)-1-Cyclohexylethylamine Compound Summary. [Link]

-

NIST (National Institute of Standards and Technology). Chemistry WebBook, (S)-(+)-1-Cyclohexylethylamine. [Link]

-

Apicule. (S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate. [Link]

Sources

- 1. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. apicule.com [apicule.com]

- 5. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

- 7. (S)-(+)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(+)-1-环己基乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mt.com [mt.com]

- 10. batman.edu.tr [batman.edu.tr]

Strategic Utilization of Chiral Amines in Stereoselective Synthesis

From Organocatalytic Tools to Biocatalytic Targets

Executive Summary: The Nitrogen Privilege

In modern pharmaceutical synthesis, chiral amines occupy a dual sovereign status: they are both the architects (catalysts/ligands) and the architecture (pharmacophores) of stereoselectivity. Over 40% of small-molecule drugs contain a chiral amine motif. However, the paradigm for handling them has shifted. We have moved from stoichiometric chiral resolution to catalytic asymmetric synthesis, and recently, to industrial-scale biocatalysis.[1]

This guide addresses the operational causality of using chiral amines as organocatalysts (The MacMillan/Jørgensen era) and the biocatalytic synthesis of chiral amines themselves (The Transaminase era), providing a unified technical framework for the bench scientist.

Mechanistic Paradigms: Chiral Amines as Catalysts

The renaissance of organocatalysis relies heavily on chiral secondary amines (e.g., proline, imidazolidinones). Unlike metal-ligand systems where the metal is the electron sink/source, chiral amines operate by temporarily modifying the electronic profile of the substrate via covalent intermediates.

The Bifurcation: HOMO vs. LUMO Activation

The choice of catalyst and conditions dictates the activation mode. Understanding this bifurcation is critical for reaction design:

-

Enamine Activation (HOMO Raising):

-

Mechanism: Condensation of the amine with an enolizable aldehyde/ketone generates an enamine.

-

Effect: The

-carbon becomes electron-rich (nucleophilic). -

Application:

-Functionalization (Aldol, Mannich, -

Stereocontrol: Steric shielding by the catalyst's bulky group forces the electrophile to approach from the Re or Si face.

-

-

Iminium Activation (LUMO Lowering):

-

Mechanism: Condensation with an

-unsaturated carbonyl generates a cationic iminium ion. -

Effect: The

-carbon becomes electron-deficient (electrophilic) due to reduced energy of the LUMO. -

Application: Conjugate additions (Friedel-Crafts, Diels-Alder, Michael additions).

-

Visualization of Catalytic Cycles

The following diagram illustrates the divergence between Enamine and Iminium pathways using a generic chiral secondary amine.

Figure 1: Divergent activation modes of chiral amine organocatalysis. The iminium intermediate is the pivot point determined by substrate structure.

Experimental Protocol: Organocatalytic Michael Addition

This protocol utilizes a MacMillan-type imidazolidinone catalyst for the enantioselective Michael addition of indoles to

Materials & Rationale

-

Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (TFA salt). Rationale: The bulky tert-butyl group provides steric shielding, while the benzyl group assists in solubility and

-stacking. -

Substrate: Cinnamaldehyde (Electrophile) + Indole (Nucleophile).

-

Solvent: DCM/Isopropanol (9:1). Rationale: Alcohol cosolvents often accelerate iminium hydrolysis, the turnover-limiting step.

-

Additive: 2,4-Dinitrobenzoic acid (if not using pre-formed salt). Rationale: Acid is required to facilitate iminium formation.

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried round-bottom flask, charge the imidazolidinone catalyst (20 mol%) and the acid cocatalyst (20 mol%). Dissolve in DCM/IPA at -20°C.

-

Critical Control: Temperature control is vital here. Lower temperatures (-20°C to -78°C) drastically improve enantiomeric excess (ee) by suppressing the background racemic pathway.

-

-

Addition: Add cinnamaldehyde (1.0 equiv) followed by indole (1.2 equiv).

-

Reaction Monitoring: Stir at -20°C. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of cinnamaldehyde. Do not wait for indole consumption as it is in excess.

-

-

Quench & Workup: Quench with cold NaHCO3 (aq). Extract with DCM.

-

Purification: Flash chromatography on silica gel.

-

Note: The aldehyde product is unstable; immediate reduction to the alcohol (NaBH4/MeOH) is often recommended for characterization and storage.

-

The Industrial Shift: Biocatalytic Synthesis of Chiral Amines

While organocatalysis is powerful for discovery, Biocatalysis has become the gold standard for manufacturing chiral amines (the "targets"). The landmark case is Merck’s synthesis of Sitagliptin (Januvia) , where a Transaminase (ATA) replaced a Rhodium-catalyzed hydrogenation.

Transaminase Mechanism (Ping-Pong Bi-Bi)

Transaminases require Pyridoxal-5'-phosphate (PLP). The reaction shuttles an amino group from a sacrificial donor (e.g., Isopropylamine) to the pro-chiral ketone acceptor.

-

First Half-Reaction: Enzyme-PLP + Amine Donor

Enzyme-PMP + Ketone Byproduct. -

Second Half-Reaction: Enzyme-PMP + Pro-chiral Ketone

Enzyme-PLP + Chiral Amine Product .

Visualization of the Biocatalytic Cascade

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. The shuttle of the nitrogen atom occurs via the PMP intermediate.

Protocol: Screening for Transaminase Activity

Objective: Identify an active ATA variant for a specific ketone substrate.

-

Preparation: Prepare a master mix containing:

-

Buffer: 100 mM Potassium Phosphate (pH 7.5).

-

Cofactor: 1 mM PLP.

-

Donor: 1M Isopropylamine (neutralized to pH 7.5).

-

-

Enzyme Loading: Dispense 2-5 mg of lyophilized enzyme powder (or cell lysate) into 96-well deep-well plates.

-

Substrate Addition: Add the pro-chiral ketone (dissolved in DMSO) to a final conc. of 5-10 mM. Keep DMSO < 10% v/v.

-

Incubation: Seal and shake at 30°C for 24 hours.

-

Analysis:

-

Qualitative: Add dilute CuSO4/MeOH. A color change indicates amine formation (complexation).

-

Quantitative: Quench with Acetonitrile, filter, and analyze via HPLC (Chiralpak AD-H or OD-H columns).

-

Success Criteria: >5% conversion in screening warrants process optimization (pH sweep, temp sweep, co-solvent addition).

-

Comparative Data: Method Selection

When to use Organocatalysis vs. Biocatalysis vs. Metal Catalysis?

| Feature | Organocatalysis | Biocatalysis (Transaminase) | Metal Catalysis (e.g., Rh/Ru) |

| Selectivity (ee) | Good (80-95%) | Excellent (>99%) | Excellent (>95%) |

| Substrate Scope | Broad (General activation) | Narrow (Substrate specific) | Broad (Functional group dependent) |

| Development Time | Short (Off-the-shelf) | Long (Evolution required) | Medium (Ligand screening) |

| Scale-Up Costs | High (High catalyst loading) | Low (Recombinant production) | High (Precious metals) |

| Sustainability | Moderate (Organic solvents) | High (Aqueous/Green) | Low (Heavy metal waste) |

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. [Link]

-

Savile, C. K., et al. (2010).[1][4][5][6] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link][6]

-

Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis. [Link]

Sources

- 1. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Technical Guide: Safety, Handling, and Operational Hazards of (S)-(+)-1-Cyclohexylethylamine

Executive Summary

(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7) is a high-value chiral building block and resolving agent used extensively in the synthesis of pharmaceutical active ingredients (APIs).[1] While chemically invaluable for its stereochemical directing ability, it presents a dual-hazard profile : it is both a Flammable Liquid (Category 3) and a Corrosive Substance (Category 1B) .

This guide provides a technical breakdown of the compound's safety parameters, toxicology, and operational protocols. It moves beyond generic safety data sheets (SDS) to explain the mechanistic reasons for these hazards and provides self-validating workflows for safe handling in research and scale-up environments.

Physicochemical & Hazard Profile

The safety profile of (S)-(+)-1-Cyclohexylethylamine is dictated by its lipophilic cyclohexyl ring and the basic primary amine group. This combination facilitates rapid dermal absorption and severe tissue destruction.

Table 1: Critical Safety & Physical Properties

| Property | Value | Operational Implication |

| CAS Number | 17430-98-7 | Unique identifier for the (S)-enantiomer.[2][3][4] |

| Physical State | Liquid (Colorless to pale yellow) | Fluid handling required; risk of splash/aerosol.[5] |

| Flash Point | 52°C (125.6°F) - Closed Cup | Flammable. Vapor can ignite at ambient lab temperatures if heated slightly. |

| Boiling Point | 177–178°C (atm); 60°C (12 mmHg) | High boiler; vacuum distillation required for purification to avoid decomposition. |

| Density | 0.856 g/mL | Lighter than water; will float on aqueous spills. |

| pKa | ~10.5 (Estimated for amine) | Strong Base. Incompatible with acids, acid chlorides, and anhydrides. |

| Vapor Density | > 1 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas or sumps. |

| GHS Classification | Flam.[3][4][5][6][7][8] Liq. 3, Skin Corr.[6][7][8] 1B, Acute Tox. 3/4 | Requires explosion-proof ventilation and full chemical resistant PPE. |

Toxicology & Health Hazards: Mechanistic Insight

Corrosivity & Tissue Damage (Skin Corr. 1B)

Unlike inorganic bases (e.g., NaOH), (S)-(+)-1-Cyclohexylethylamine combines high alkalinity with high lipophilicity.

-

Mechanism: The cyclohexyl group allows the molecule to permeate the lipid bilayer of the stratum corneum rapidly. Once inside, the amine group causes alkaline hydrolysis of proteins and saponification of fats.

-

Clinical Consequence: Burns may not be immediately painful due to nerve damage (insidious onset), leading to deep tissue necrosis before remedial action is taken.

Acute Toxicity (H302, H311)

-

Dermal Absorption: Classified as Toxic in contact with skin . The compound enters the systemic circulation through the skin, potentially causing systemic alkalosis or neurotoxic effects typical of cyclic amines.

-

Inhalation: Vapors are severe respiratory irritants. Prolonged exposure can lead to chemical pneumonitis or pulmonary edema (fluid in lungs).

Operational Safety & Engineering Controls

Hierarchy of Controls

-

Elimination/Substitution: Use less volatile resolving agents if possible (e.g., tartaric acid derivatives), though often not chemically equivalent.

-

Engineering:

-

Ventilation: All handling must occur within a certified fume hood with a face velocity of 80–100 fpm.

-

Inert Atmosphere: Store and transfer under Nitrogen or Argon. The amine reacts with atmospheric CO₂ to form solid carbamates (crusting), which can clog valves and lead to pressure buildup/rupture.

-

-

PPE (Personal Protective Equipment):

-

Gloves: Standard nitrile gloves are insufficient for prolonged contact. Use Laminate Film (Silver Shield/4H) or heavy-gauge Butyl Rubber for spill cleanup. Double-gloving (Nitrile over Laminate) provides dexterity and chemical resistance.

-

Eye Protection: Chemical splash goggles AND a face shield are mandatory during transfer or distillation.

-

Static Discharge Control

Since the Flash Point (52°C) is relatively low:

-

Grounding: All metal containers (drums, reactors) must be grounded and bonded during transfer.

-

Flow Rate: Limit liquid transfer velocity to prevent static charge accumulation (relaxation time).

Protocol: Safe Handling & Chiral Resolution Workflow

This workflow ensures scientific integrity and safety during the addition of (S)-(+)-1-Cyclohexylethylamine to a reaction vessel.

Diagram 1: Safe Handling Lifecycle

Caption: Operational workflow for handling (S)-(+)-1-Cyclohexylethylamine, emphasizing inert atmosphere and exotherm control.

Step-by-Step Methodology

Phase 1: Preparation

-

Inerting: Purge the receiving vessel with Nitrogen for 15 minutes.

-

Equipment Check: Ensure the addition funnel is pressure-equalizing to prevent vapor lock.

-

Cooling: If used as a base or resolving agent, the reaction will likely be exothermic. Pre-cool the receiving solution to 0–5°C.

Phase 2: Transfer

-

Small Scale (<50 mL): Use a glass syringe with a long needle. Do not pour.

-

Large Scale (>50 mL): Use a cannula transfer (double-ended needle) or a peristaltic pump with chemically compatible tubing (e.g., PTFE).

-

Self-Validating Step: Check the receiving vessel temperature during the first 5% of addition. If temperature spikes >5°C, stop and increase cooling capacity.

Phase 3: Quenching & Disposal[6]

-

Acidification: When quenching excess amine, add dilute acid (e.g., HCl) slowly. This generates significant heat.

-

pH Verification: Ensure the aqueous layer is acidic (pH < 2) to trap the amine as the non-volatile ammonium salt before disposal.

-

Waste Stream: Segregate as "Basic Organic Waste" or "Flammable Corrosive". Do not mix with oxidizing acids (Nitric, Perchloric) due to explosion risk.

Emergency Response Procedures

Spill Response

-

Minor Spill (<10 mL): Absorb with vermiculite or dry sand. Do not use paper towels (surface area increase + flammability = fire risk).

-

Major Spill: Evacuate the area. Vapors are heavier than air and travel to ignition sources.

First Aid

-

Skin Contact: Immediate flushing with water for 15 minutes . Do not use vinegar or acidic neutralizers (exothermic reaction causes more damage).

-

Eye Contact: Flush immediately.[6] Hold eyelids apart. Time is critical to prevent permanent corneal opacity.

-

Inhalation: Move to fresh air. If breathing is difficult, 100% oxygen should be administered by trained personnel.

Storage & Stability

-

Hygroscopic/Air Sensitive: Store under Nitrogen/Argon. Exposure to air forms white solid carbamates on the cap/threads.

-

Incompatibilities:

-

Oxidizers: Fire/Explosion hazard.

-

Acids: Violent exothermic reaction.

-

Acid Chlorides/Anhydrides: Vigorous reaction releasing HCl or heat.

-

-

Shelf Life: Re-test optical purity (ee%) every 12 months, as racemization is slow but possible under improper storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325951, (S)-(+)-1-Cyclohexylethylamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: (S)-1-cyclohexylethylamine.[3] Retrieved from [Link][3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-1-Cyclohexylethylamine, 5G | Labscoop [labscoop.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (R)-(−)-1-Cyclohexylethylamin 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Spectral Characterization & Applications of (S)-(+)-1-Cyclohexylethylamine

This guide provides an in-depth technical analysis of (S)-(+)-1-Cyclohexylethylamine , a critical chiral auxiliary used in asymmetric synthesis and the resolution of racemic acids.

CAS Registry Number: 17430-98-7 Synonyms: (S)-1-Cyclohexylethanamine; (S)-(+)-α-Methylcyclohexanemethylamine Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol [1][2]

Executive Summary

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine featuring a cyclohexyl ring directly attached to the stereogenic center. It is structurally analogous to (S)-α-methylbenzylamine but lacks the aromatic ring's anisotropy and π-stacking capability. Instead, it offers a lipophilic, sterically bulky cyclohexyl group, making it an excellent resolving agent for racemic acids where aromatic interactions are undesirable or where specific steric occlusion is required.

This guide details the spectroscopic signature (NMR, IR) of the compound to facilitate purity assessment and structural validation. It also outlines its primary application workflow in chiral resolution.

Physicochemical Profile

| Property | Value | Condition/Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 60–62 °C | @ 12 mmHg |

| Density | 0.856 g/mL | @ 25 °C |

| Refractive Index ( | 1.461 | |

| Specific Rotation ( | +3.3° to +3.7° | Neat (undiluted) |

| Flash Point | 52 °C | Flammable |

| pKa | ~10.6 | Conjugate acid (estimated) |

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aliphatic nature of the cyclohexyl ring and the primary amine functionality.

Instrument Parameters: Thin film (Neat) or KBr pellet.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Note |

| 3350–3280 | Medium, Broad | N–H Stretch | Characteristic doublet for primary amines ( |

| 2920–2850 | Strong | C–H Stretch | Intense absorptions from the cyclohexyl ring ( |

| 1600–1580 | Medium | N–H Bend | Scissoring vibration of the primary amine. |

| 1450 | Medium | C–H Bend | Methylene ( |

| 1375 | Medium | C–H Bend | Methyl group ( |

| 1050–1100 | Weak/Medium | C–N Stretch | Aliphatic amine C-N stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. -

Concentration: ~10–15 mg of amine in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm. -

Note: The amine protons (

) are exchangeable. Their chemical shift and integration can vary significantly depending on concentration, temperature, and trace water content.

¹H NMR Data (400 MHz,

)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.95 – 1.05 | Doublet ( | 3H | The methyl group attached to the chiral center. | |

| 0.90 – 1.30 | Multiplet | ~5H | Ring | Axial protons of the cyclohexyl ring; shielded by the ring anisotropy. |

| 1.30 – 1.60 | Broad Singlet | 2H | Exchangeable protons. Shift varies; often overlaps with ring protons.[4] | |

| 1.60 – 1.80 | Multiplet | ~6H | Ring | Equatorial protons and the methine proton of the ring ( |

| 2.60 – 2.70 | Multiplet (dq) | 1H | The chiral proton. Deshielded by the electronegative nitrogen atom. |

¹³C NMR Data (100 MHz,

)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 19.8 | Methyl group terminal carbon. | |

| 26.3, 26.5, 26.6 | Cyclohexyl ring carbons ( | |

| 29.5, 30.2 | Cyclohexyl ring carbons ( | |

| 45.2 | Cyclohexyl methine carbon ( | |

| 52.8 | Chiral center carbon ( |

Application: Chiral Resolution Workflow

(S)-(+)-1-Cyclohexylethylamine is frequently employed to resolve racemic carboxylic acids. The mechanism relies on the formation of diastereomeric salts, which possess different physical properties (solubility), allowing separation via fractional crystallization.[5][6]

Mechanism of Action

-

Acid-Base Reaction: The chiral amine (Base) reacts with the racemic acid (Acid) to form two diastereomeric salts:

-

Solubility Differential: These salts are diastereomers, not enantiomers.[5][6] They have distinct lattice energies and solubilities in solvents like ethanol, methanol, or acetone.

-

Separation: One salt crystallizes preferentially.

Experimental Workflow Diagram

Figure 1: Workflow for the resolution of a racemic acid using (S)-(+)-1-Cyclohexylethylamine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325951, (S)-1-Cyclohexylethanamine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (S)-(+)-1-Cyclohexylethylamine Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for solvent reference standards).

Sources

- 1. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

- 2. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

- 3. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. scs.illinois.edu [scs.illinois.edu]

Methodological & Application

Part 1: Strategic Overview & Technical Rationale

Application Note: Stereoselective Synthesis of (S)-(+)-1-Cyclohexylethylamine

1.1 The Target Molecule

(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7) is a critical chiral building block in drug discovery.[1][2] Unlike its aromatic precursor, (S)-1-phenylethylamine, the cyclohexyl variant offers a distinct steric profile (larger cone angle) and lacks

1.2 Synthetic Strategy: Catalytic Hydrogenation While resolution of racemic mixtures is possible, the most atom-efficient and scalable route is the stereoretentive catalytic hydrogenation of commercially available (S)-(-)-1-phenylethylamine.

Critical Engineering Challenge: The primary challenge is chemoselectivity. We must saturate the aromatic ring (requiring high energy/pressure) while preventing hydrogenolysis of the benzylic C-N bond.[1]

-

Palladium (Pd/C): Poor choice.[1] Favors hydrogenolysis, cleaving the amine to form ethylcyclohexane and ammonia.[1]

-

Rhodium (Rh/C) or Ruthenium (Ru/C): Optimal choice.[1] These catalysts favor ring saturation over C-N bond cleavage under controlled acidic conditions.

1.3 Stereochemical Integrity This transformation is stereoretentive. The spatial arrangement of the chiral center is not disturbed by the reduction of the remote aromatic ring.

-

Starting Material: (S)-(-)-1-Phenylethylamine[1]

-

Note: The sign of optical rotation inverts from (-) to (+) despite the configuration (S) remaining unchanged.[1] This is a common source of confusion; do not interpret the sign flip as inversion of configuration.

Part 2: Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competing pathways. The success of this protocol relies on suppressing the "Red Path" (Hydrogenolysis) and maximizing the "Green Path" (Ring Saturation).[1]

Figure 1: Mechanistic divergence in benzylamine hydrogenation. Rhodium catalysts minimize the hydrogenolysis pathway shown in red.

Part 3: Detailed Experimental Protocol

Safety Warning: This protocol involves high-pressure hydrogen gas (flammable/explosive) and pyrophoric catalysts.[1] All operations must be performed in a rated high-pressure autoclave located behind a blast shield.

Materials & Equipment

| Component | Specification | Role |

| Precursor | (S)-(-)-1-Phenylethylamine (>99% ee) | Starting Material |

| Catalyst | 5% Rhodium on Carbon (Rh/C) | Selective Catalyst |

| Solvent | Methanol (HPLC Grade) | Reaction Medium |

| Additive | Glacial Acetic Acid (1.0 equiv) | Protonation Agent* |

| Reactor | 300 mL Hastelloy/SS Autoclave | High-Pressure Vessel |

*Expert Insight: Protonating the amine prevents it from poisoning the catalyst surface and reduces the basicity, which further suppresses hydrogenolysis.

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

-

Purge the autoclave with Nitrogen (

) to remove oxygen. -

Under a gentle

stream, charge the vessel with 5% Rh/C (5 wt% loading relative to substrate). Example: For 10g amine, use 0.5g catalyst.[1]-

Caution: Dry Rh/C can ignite in air. Keep wet or under inert gas.

-

Step 2: Substrate Addition

-

Dissolve 12.1 g (0.1 mol) of (S)-1-Phenylethylamine in 100 mL Methanol .

-

Add 6.0 g (0.1 mol) Glacial Acetic Acid carefully (exothermic).

-

Transfer the solution into the autoclave.

Step 3: Hydrogenation

-

Seal the reactor. Purge three times with

(10 bar), then three times with Hydrogen ( -

Pressurize to 50 bar (725 psi) with

. -

Heat the mixture to 60°C with vigorous stirring (>800 rpm). Mass transfer is critical here.

-

Monitor

uptake. Reaction is complete when uptake ceases (typically 4–8 hours).[1]

Step 4: Workup & Isolation

-

Cool reactor to room temperature and carefully vent

. Purge with -

Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).

-

Concentrate the filtrate (containing the acetate salt) via rotary evaporation.

-

Basification: Dissolve residue in minimal water, cool to 0°C, and add 50% NaOH solution until pH > 12.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Dry combined organics over

, filter, and evaporate to yield the crude oil.

Step 5: Distillation (Purification) [1]

-

Perform vacuum distillation.[6]

-

Collect fraction boiling at 60°C / 12 mmHg .

-

Yield Expectation: 85–92%.

Part 4: Quality Control & Self-Validation

To ensure the protocol was successful, you must validate three parameters: Chemical Purity, Enantiomeric Excess (ee), and Absolute Configuration.[1]

Analytical Logic Flow

Figure 2: Quality Control Decision Matrix.

Specification Table

| Parameter | Acceptance Criteria | Method | Notes |

| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation. |

| Optical Rotation | Polarimetry | Critical: Must be positive (+).[1][4] | |

| Enantiomeric Excess | > 98% | Chiral GC | Column: Cyclodextrin-based (e.g., Chirasil-Dex). |

| Refractive Index | Refractometer | Matches literature standards.[1][4] | |

| 1H NMR | Cyclohexyl protons (0.8-1.8 ppm) | NMR (CDCl3) | Confirm absence of aromatic signals (7.0-7.5 ppm). |

Part 5: Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: Catalyst poisoning or insufficient

pressure. -

Fix: Ensure amine is distilled prior to use to remove trace sulfur/halogens. Increase pressure to 80 bar.

Issue: Low Yield (Hydrogenolysis)

-

Cause: Temperature too high or wrong catalyst.

-

Fix: Strictly maintain T < 65°C. Ensure Rh/C is used, not Pd/C. Add more acetic acid to buffer the pH.

Issue: Low Optical Rotation (Racemization)

-

Cause: While rare in hydrogenation, this suggests the starting material was impure or harsh conditions caused enolization-like mechanisms (unlikely for this substrate).[1]

-

Fix: If ee < 95%, perform a Chemical Resolution polish.[1]

-

Polishing Protocol: Dissolve impure amine in methanol. Add 1.0 equiv of (S)-(+)-Mandelic Acid . Crystallize the salt. The (S,S)-salt is generally less soluble.[1] Basify to recover upgraded amine.

-

References

-

Sigma-Aldrich. (S)-(+)-1-Cyclohexylethylamine Product Specification & Physical Properties.Link[1]

-

NIST Chemistry WebBook. (S)-1-Cyclohexylethylamine Thermochemical Data.[1][5]Link[1]

-

Rylander, P. N. Catalytic Hydrogenation over Platinum Metals.[1] Academic Press, 1967. (Seminal text describing the selectivity of Rh vs Pd for benzylamines).

-

ChemRxiv. Optimized Conditions for Hydrogenolysis Prevention. (Provides mechanistic insight into suppressing C-N cleavage). Link[1]

-

PubChem. Compound Summary: 1-Cyclohexylethylamine.[3][4]Link[1]

Sources

- 1. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. chemimpex.com [chemimpex.com]

- 3. apicule.com [apicule.com]

- 4. (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 [sigmaaldrich.com]

- 5. (S)-(+)-1-Cyclohexylethylamine [webbook.nist.gov]

- 6. US4656303A - Novel resolution method of racemic mixture - Google Patents [patents.google.com]

Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation with (S)-(+)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isolation of single enantiomers is a critical mandate in modern drug development and fine chemical synthesis, as the stereochemistry of a molecule is inextricably linked to its pharmacological activity and safety profile. Diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method for chiral resolution.[1][2] This document provides an in-depth technical guide on the principles and execution of this technique, specifically utilizing the versatile chiral resolving agent, (S)-(+)-1-Cyclohexylethylamine. This chiral amine is widely employed for the resolution of racemic acidic compounds due to its ability to form well-defined, crystalline diastereomeric salts.[3][4][5] We will explore the underlying chemical principles, provide a detailed, field-proven protocol for the resolution of a model racemic acid, and discuss critical parameters for process optimization.

Introduction: The Imperative of Chirality and the Logic of Resolution

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties in an achiral environment, making their separation a non-trivial challenge.[6][7] However, in a chiral environment, such as the human body, enantiomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for adverse effects.[8] Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs.

Diastereomeric salt resolution provides an elegant solution to this separation challenge. The core principle involves converting a pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single, pure enantiomer of a resolving agent.[9][10] Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent.[6] This crucial difference allows for their separation through fractional crystallization.[1][7] The process can be conceptually broken down into three main stages, as illustrated below.

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

(S)-(+)-1-Cyclohexylethylamine is a valuable resolving agent for several reasons. Its cyclohexyl group can promote crystallinity, and its primary amine provides a basic handle for salt formation with acidic compounds. It is commercially available in high enantiomeric purity, a prerequisite for any effective resolving agent.[5][11]

Experimental Protocol: Resolution of Racemic 2-Chloromandelic Acid

This protocol provides a representative, step-by-step methodology for the resolution of a racemic acid using (S)-(+)-1-Cyclohexylethylamine. The example is based on the successful resolution of halogenated mandelic acids.[3] Researchers should consider this a foundational protocol to be optimized for their specific substrate.

Materials & Reagents:

| Reagent/Material | Grade | Supplier Example | Comments |

| Racemic 2-Chloromandelic Acid | ≥98% | Sigma-Aldrich | The substrate to be resolved. |

| (S)-(+)-1-Cyclohexylethylamine | ≥99% ee | Sigma-Aldrich, TCI | The chiral resolving agent.[12] |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for salt formation. |

| Hexane | ACS Grade | VWR | Anti-solvent to induce crystallization. |

| Hydrochloric Acid (HCl) | 2 M aq. solution | J.T. Baker | For liberation of the resolved acid. |

| Sodium Hydroxide (NaOH) | 2 M aq. solution | EMD Millipore | For recovery of the resolving agent. |

| Diethyl Ether | ACS Grade | Fisher Scientific | Extraction solvent. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar | Drying agent. |

Step 1: Diastereomeric Salt Formation and Crystallization

The causality behind this step is to create a supersaturated solution of the two diastereomeric salts from which the less soluble salt can selectively crystallize. The choice of solvent is paramount; an ideal system will maximize the solubility difference between the two diastereomers.[13] A common strategy involves dissolving the components in a "good" solvent (like DCM) and inducing crystallization by adding a "poor" or "anti-solvent" (like hexane).[3]

-

Dissolution: In a clean, dry Erlenmeyer flask, dissolve 1.0 equivalent of racemic 2-chloromandelic acid in a minimal amount of warm dichloromethane.

-

Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 1.0 equivalents of (S)-(+)-1-Cyclohexylethylamine in dichloromethane.

-

Expert Insight: Starting with 0.5 equivalents of the resolving agent (the Pope-Peachy method) can be more efficient. It ensures that only the desired enantiomer crystallizes as a salt with the resolving agent, leaving the other enantiomer of the acid in solution as a free acid, often enhancing the purity of the initial precipitate.

-

-

Salt Formation: Slowly add the amine solution to the stirred acid solution at room temperature. A precipitate may form immediately.

-

Induce Crystallization: Gently heat the mixture to ensure complete dissolution. Then, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid.

-

Cooling & Maturation: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Let the solution stand undisturbed for 12-24 hours to allow for complete crystallization. A slow cooling process is crucial for forming well-ordered crystals and achieving high diastereomeric purity.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sparingly with a small volume of a cold DCM/hexane mixture to remove residual mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

Optional Recrystallization: To achieve higher enantiomeric purity, the isolated salt can be recrystallized using the same solvent system.[9] Dissolve the salt in a minimum of hot DCM and recrystallize by the slow addition of hexane and cooling.

Step 3: Liberation of the Enantiopure Acid

This step breaks the ionic bond of the salt to regenerate the free acid and the amine.[10]

-

Suspension: Suspend the dried, purified diastereomeric salt in water.

-

Acidification: Add 2 M HCl solution dropwise while stirring until the pH of the solution is ~1-2. This protonates the carboxylate, making the acid insoluble in water, while the amine remains in the aqueous phase as its hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated 2-chloromandelic acid into diethyl ether (3 x volumes).

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-chloromandelic acid.

Step 4: Recovery of the Chiral Resolving Agent

Recovering the expensive resolving agent is essential for process economy.[1]

-

Basification: Take the aqueous layer from Step 3, which contains the (S)-(+)-1-Cyclohexylethylamine hydrochloride. Cool it in an ice bath and slowly add 2 M NaOH solution until the pH is ~12-14.

-

Extraction: Extract the liberated free amine into diethyl ether (3 x volumes).

-

Drying & Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to recover the (S)-(+)-1-Cyclohexylethylamine. The recovered amine should be checked for purity before reuse.

Sources

- 1. stereoelectronics.org [stereoelectronics.org]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]

- 4. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. chemconnections.org [chemconnections.org]

- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. murov.info [murov.info]

- 13. The Retort [www1.udel.edu]

The Cornerstone of Chirality: (S)-(+)-1-Cyclohexylethylamine in Modern Drug Development

In the intricate world of pharmaceutical development, where stereochemistry dictates biological activity, the demand for enantiomerically pure compounds is paramount. Among the arsenal of tools available to the synthetic chemist, chiral building blocks stand out for their ability to introduce stereogenic centers with precision and control. (S)-(+)-1-Cyclohexylethylamine has emerged as a versatile and indispensable chiral amine, serving as a critical component in the synthesis of complex molecular architectures destined for therapeutic applications.[1][2][3] Its unique structural features, combining a bulky cyclohexyl group with a chiral ethylamine moiety, provide exceptional stereochemical control in a variety of transformations, making it a cornerstone in the construction of single-enantiomer drugs.[1]

This technical guide provides an in-depth exploration of (S)-(+)-1-Cyclohexylethylamine as a chiral building block. We will delve into its fundamental properties, synthesis, and, most importantly, its practical applications in drug development, complete with detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this chiral amine in their synthetic endeavors.

Physicochemical and Identification Data

A thorough understanding of the physical and chemical properties of (S)-(+)-1-Cyclohexylethylamine is fundamental to its effective application in synthesis and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | [3][4] |

| Molecular Weight | 127.23 g/mol | [3][4] |

| CAS Number | 17430-98-7 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.856 g/mL at 25 °C | [5] |

| Boiling Point | 60 °C at 12 mmHg | [6] |

| Refractive Index | n20/D 1.4614 | [6] |

| Optical Purity (ee) | ≥98.5% | [6] |

| Solubility | Miscible with most organic solvents, slightly soluble in water. | [3] |

Synonyms: (S)-(+)-alpha-Methylcyclohexanemethylamine, (1S)-1-cyclohexylethanamine.[3][4]

Synthesis of (S)-(+)-1-Cyclohexylethylamine

The enantiomerically pure form of 1-cyclohexylethylamine is most commonly obtained through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis via Reductive Amination